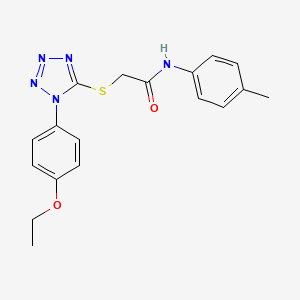
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an ethylamino moiety, which is further connected to a butyric acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with butyric acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, the reaction may involve the use of anhydrous dichloromethane and dimethylaminopyridine (DMAP) as a catalyst, with the reaction mixture being stirred at low temperatures and then gradually warmed to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as recrystallization and purification to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the butyric acid chain.
Mescaline: A related compound with additional methoxy groups, known for its psychoactive properties.
2-Phenylethylamine: A simpler analogue without the methoxy groups.
Uniqueness
2-((2-(3,4-Dimethoxy-phenyl)-ethylamino)-methyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
102881-51-6 |
|---|---|
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC名 |
2-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]butanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-4-12(15(17)18)10-16-8-7-11-5-6-13(19-2)14(9-11)20-3/h5-6,9,12,16H,4,7-8,10H2,1-3H3,(H,17,18) |
InChIキー |
UZQOCFIVJRNSLM-UHFFFAOYSA-N |
正規SMILES |
CCC(CNCCC1=CC(=C(C=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967029.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967053.png)
![2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967058.png)
![N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B11967059.png)
![5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967060.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967065.png)
![tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate](/img/structure/B11967076.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967084.png)



![N-(4-methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967127.png)
